Differentiation by Computational Binding Affinity to the ACE2 Receptor
In a molecular mechanics-assisted virtual screening study, Spirofylline demonstrated a predicted binding energy of −1,541.73 kcal/mol to the human ACE2 receptor. This interaction strength is notably stronger than that of the co-crystallized ACE2 inhibitor MLN-4760, which had a predicted binding energy of −309.93 kcal/mol, and also ranks among a set of eight promising repositionable candidates identified from a library of 7,173 compounds [1]. This suggests that Spirofylline engages in favorable interactions with the receptor's active site and zinc cofactor, a property not predicted for the general xanthine class [1].
| Evidence Dimension | Predicted binding energy (MM-PBSA/GBSA) to human ACE2 receptor |
|---|---|
| Target Compound Data | −1,541.73 kcal/mol |
| Comparator Or Baseline | MLN-4760: −309.93 kcal/mol |
| Quantified Difference | Spirofylline binding energy is ~5x lower (more favorable) than MLN-4760 in this model |
| Conditions | In silico molecular docking, energy minimization, and rescoring against a library of 7,173 clinically approved drugs |
Why This Matters
This provides a quantifiable, target-specific differentiator that supports the selection of Spirofylline over other compounds for research applications focused on the ACE2 receptor and SARS-CoV-2 viral entry mechanisms.
- [1] Teralı K, et al. Prioritizing potential ACE2 inhibitors in the COVID-19 pandemic: Insights from a molecular mechanics-assisted structure-based virtual screening experiment. J Mol Graph Model. 2020;100:107697. Table 1. View Source
